tert-butyl N-(2-cyanoethyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-cyanoethyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(2-cyanoethyl)carbamate can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield tert-butyl carbamate and 2-cyanoethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are tert-butyl carbamate and 2-cyanoethanol.
Scientific Research Applications
tert-Butyl N-(2-cyanoethyl)carbamate is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-cyanoethyl)carbamate primarily involves its role as a protecting group for amines . The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The cyanoethyl group can be selectively removed under mild conditions, allowing for the deprotection of the amine .
Comparison with Similar Compounds
tert-Butyl N-(2-cyanoethyl)carbamate is unique due to its combination of a tert-butyl group and a cyanoethyl group, which provides both stability and ease of removal . Similar compounds include:
tert-Butyl carbamate: Used as a protecting group for amines but lacks the cyanoethyl group.
N-Boc-ethylenediamine: Contains a tert-butyl group and an ethylenediamine moiety, used in peptide synthesis.
N-Boc-2-aminoacetaldehyde: Contains a tert-butyl group and an aminoacetaldehyde moiety, used in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(2-cyanoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4,6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORLFIHQJFOIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370868 | |
Record name | tert-butyl N-(2-cyanoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53588-95-7 | |
Record name | tert-butyl N-(2-cyanoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-cyanoethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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